molecular formula C12H10BClO2 B13621360 (2-Chloro-5-phenylphenyl)boronic acid

(2-Chloro-5-phenylphenyl)boronic acid

Cat. No.: B13621360
M. Wt: 232.47 g/mol
InChI Key: UOAWDWLTOYIOQG-UHFFFAOYSA-N
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Description

(2-Chloro-5-phenylphenyl)boronic acid is an aromatic organoboron compound characterized by a biphenyl backbone substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position, with a boronic acid (–B(OH)₂) functional group. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and molecular recognition.

Properties

Molecular Formula

C12H10BClO2

Molecular Weight

232.47 g/mol

IUPAC Name

(2-chloro-5-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

UOAWDWLTOYIOQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-phenylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-phenylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of (2-Chloro-5-phenylphenyl)boronic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: (2-Chloro-5-phenylphenyl)boronic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

Scientific Research Applications

(2-Chloro-5-phenylphenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.

    Biology: Investigated for its potential in the development of boron-containing drugs.

    Medicine: Explored for its role in the synthesis of pharmaceuticals, including potential anticancer agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Chloro-5-phenylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process is highly efficient and allows for the formation of carbon-carbon bonds under mild conditions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The chlorine and phenyl substituents in (2-chloro-5-phenylphenyl)boronic acid influence its Lewis acidity and pKa. Evidence indicates that substituents on aromatic boronic acids modulate pKa through both through-bond (electronic) and through-space (steric) effects . For example:

  • 3-AcPBA (3-acetylphenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) exhibit pKa values >9, limiting their utility in physiological applications due to low reactivity at neutral pH .
  • Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) demonstrate balanced stabilization between boronic acid and boronate forms, yielding pKa values suitable for targeting physiological environments .

The electron-withdrawing chlorine in (2-chloro-5-phenylphenyl)boronic acid likely lowers its pKa compared to alkyl-substituted analogs, enhancing reactivity under physiological conditions.

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